molecular formula C27H24N2O4 B11509879 methyl (4Z)-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11509879
M. Wt: 440.5 g/mol
InChI Key: RSFUETKVZQZSLA-HAHDFKILSA-N
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Description

METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine moiety, and a benzyloxyphenyl group

Preparation Methods

The synthesis of METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic synthesis. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Pyridine Moiety: This step may involve a coupling reaction, such as the Suzuki-Miyaura coupling, to attach the pyridine ring to the pyrrole core.

    Addition of the Benzyloxyphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

    Final Methylation: The final step involves the methylation of the carboxylate group using a methylating agent like methyl iodide.

Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, possibly using continuous flow chemistry techniques.

Chemical Reactions Analysis

METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxyphenyl group, where nucleophiles like halides or amines replace the benzyloxy group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor-ligand interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar compounds to METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:

    Pyrrole Derivatives: Compounds like 2,5-dimethylpyrrole or 1-benzylpyrrole, which share the pyrrole core but differ in their substituents.

    Pyridine Derivatives: Compounds such as 3-methylpyridine or 4-benzyloxypyridine, which have the pyridine ring but different functional groups.

    Benzyloxyphenyl Compounds: Molecules like 4-benzyloxybenzaldehyde or 2-benzyloxybenzoic acid, which contain the benzyloxyphenyl group but lack the pyrrole and pyridine moieties.

The uniqueness of METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its combination of these three distinct structural elements, which confer specific chemical and biological properties.

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

methyl (4Z)-2-methyl-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C27H24N2O4/c1-19-25(27(31)32-2)23(26(30)29(19)17-21-11-8-14-28-16-21)15-22-12-6-7-13-24(22)33-18-20-9-4-3-5-10-20/h3-16H,17-18H2,1-2H3/b23-15-

InChI Key

RSFUETKVZQZSLA-HAHDFKILSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3)/C(=O)N1CC4=CN=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)N1CC4=CN=CC=C4)C(=O)OC

Origin of Product

United States

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